(4-Iodophenyl)-piperidin-4-ylmethanone
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Overview
Description
(4-Iodophenyl)-piperidin-4-ylmethanone is an organic compound that features an iodophenyl group attached to a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-iodophenyl derivatives with piperidine under specific conditions. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . This process results in the formation of the desired compound through a series of steps involving the formation and purification of intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing readily available raw materials and minimizing the need for complex purification steps.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Palladium catalysts are often used in coupling reactions, with reagents like boronic acids and alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can produce biaryl compounds, while Sonogashira couplings yield alkynyl derivatives .
Scientific Research Applications
(4-Iodophenyl)-piperidin-4-ylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Iodophenyl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can undergo bioorthogonal reactions, allowing it to modify peptides, proteins, and other biological molecules. These reactions are facilitated by the presence of functional groups that can participate in rapid and specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetonitrile: Used as an intermediate in organic synthesis and pharmaceuticals.
4-Iodophenylacetic acid: Employed in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
4-Iodophenylboronic acid: Utilized in palladium-catalyzed coupling reactions.
Uniqueness
(4-Iodophenyl)-piperidin-4-ylmethanone is unique due to its specific structure, which combines an iodophenyl group with a piperidinylmethanone moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H14INO |
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Molecular Weight |
315.15 g/mol |
IUPAC Name |
(4-iodophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H14INO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 |
InChI Key |
ZCGDVAIFYMHKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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